Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a chlorine atom at the 6-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with methylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(5-chloropyridin-3-yl)propanoate
- Methyl 2-amino-3-(6-methoxypyridin-3-yl)propanoate
- Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate
Uniqueness
Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate is unique due to the presence of the chlorine atom at the 6-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3 |
InChI Key |
FESNTICFMHGKIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CN=C(C=C1)Cl)N |
Origin of Product |
United States |
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